molecular formula C14H17N B183886 N-(3-phenylprop-2-ynyl)cyclopentanamine CAS No. 880804-47-7

N-(3-phenylprop-2-ynyl)cyclopentanamine

Cat. No.: B183886
CAS No.: 880804-47-7
M. Wt: 199.29 g/mol
InChI Key: QQSSYVJZNJRSSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylprop-2-ynyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-phenylprop-2-ynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylprop-2-ynyl)cyclopentanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-phenylprop-2-ynyl)cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-phenylprop-2-ynyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropynyl group can interact with active sites, altering the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylprop-2-ynyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(3-phenylprop-2-ynyl)cycloheptanamine: Similar structure but with a cycloheptane ring.

    N-(3-phenylprop-2-ynyl)cyclobutanamine: Similar structure but with a cyclobutane ring.

Uniqueness

N-(3-phenylprop-2-ynyl)cyclopentanamine is unique due to its specific ring size and the presence of the phenylpropynyl group, which provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14/h1-3,7-8,14-15H,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSSYVJZNJRSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405904
Record name N-(3-phenylprop-2-ynyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880804-47-7
Record name N-(3-phenylprop-2-ynyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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